molecular formula C25H22FN3O2 B2665832 N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide CAS No. 922092-58-8

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

Cat. No. B2665832
CAS RN: 922092-58-8
M. Wt: 415.468
InChI Key: WGDGEBHEPUCBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide, also known as FUB-144, is a synthetic cannabinoid that has gained popularity in the research industry for its potential applications in the field of neuroscience. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their ability to interact with the endocannabinoid system in the brain.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide exhibit promising pharmacological properties. For instance, a study synthesized and evaluated a series of (indol-3-yl)alkylamides, including compounds bearing benzyl or 4-fluorobenzyl moieties, which demonstrated significant analgesic activities. These compounds were as potent as reference drugs such as flupirtine, ibuprofen, and diclofenac, and also showed anti-inflammatory activity in rat models (Fouchard et al., 2001).

Antiallergic Potential

Another study focused on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which included the synthesis of compounds in the search for novel antiallergic agents. Among these, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide demonstrated remarkable potency in inhibiting histamine release and interleukin production, suggesting its potential as a potent antiallergic compound (Menciu et al., 1999).

Role in Synthesis and Chemical Processes

The compound has also been implicated in the synthesis and evaluation of chemical processes. For example, a study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlighted the utility of related compounds in facilitating natural synthesis processes. This research underscores the compound's relevance in the synthesis of pharmaceutical agents (Magadum & Yadav, 2018).

Antiplasmodial and Anticancer Activities

Further investigations into derivatives of N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide have revealed their potential in combating malaria and cancer. A study synthesized novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and assessed their in vitro antiplasmodial properties against Plasmodium falciparum. The research highlighted the biological activity of these compounds and their possible mode of action against the parasite (Mphahlele et al., 2017).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17(30)27-21-10-12-22(13-11-21)28-25(31)14-19-16-29(24-5-3-2-4-23(19)24)15-18-6-8-20(26)9-7-18/h2-13,16H,14-15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDGEBHEPUCBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

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